

C13-113-tetra-tail for Targeted Drug Delivery: Application Notes and Protocols

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Compound of Interest

Compound Name: C13-113-tetra-tail

Cat. No.: B11927680

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Introduction

C13-113-tetra-tail is a novel, synthetic ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) for targeted drug delivery. Its unique molecular structure, featuring a polar amino alcohol head group, a tertiary amine linker, and four hydrophobic carbon-13 tails, facilitates the efficient encapsulation of a variety of therapeutic payloads, particularly nucleic acids such as siRNA and mRNA.[1][2] The ionizable nature of **C13-113-tetra-tail** is central to its function; it remains largely neutral at physiological pH, minimizing non-specific interactions and toxicity, but becomes protonated in the acidic environment of the endosome. This pH-responsive charge switch is hypothesized to trigger endosomal escape, a critical step for the cytoplasmic delivery and therapeutic action of the encapsulated cargo.[3] The branched, multi-tail architecture is believed to enhance the fusogenicity of the lipid, further promoting the release of the payload from the endosome.

These application notes provide an overview of the characteristics of **C13-113-tetra-tail** and detailed protocols for the formulation, characterization, and in vivo evaluation of **C13-113-tetra-tail**-based LNPs for targeted drug delivery research.

Data Presentation

The following tables summarize representative quantitative data for LNPs formulated with multi-tail ionizable lipids structurally similar to **C13-113-tetra-tail**, providing an expected performance

benchmark.

Table 1: Physicochemical Properties of **C13-113-tetra-tail**-based LNPs

Parameter	Representative Value	Method of Analysis
Mean Hydrodynamic Diameter (nm)	80 - 120	Dynamic Light Scattering (DLS)
Polydispersity Index (PDI)	< 0.15	Dynamic Light Scattering (DLS)
Zeta Potential (mV) at pH 7.4	-5 to +5	Laser Doppler Velocimetry
Nucleic Acid Encapsulation Efficiency (%)	> 90%	RiboGreen Assay

Table 2: In Vivo Performance of **C13-113-tetra-tail**-based LNPs (Illustrative)

Parameter	Representative Value	Animal Model	Payload
Target Organ Accumulation (%) Injected Dose)	> 60% (Liver)	Mouse (C57BL/6)	siRNA
Gene Silencing Efficacy (ED50 in mg/kg)	0.05 - 0.1	Mouse (C57BL/6)	Factor VII siRNA
Protein Expression (Luciferase)	> 10 ⁹ RLU/mg protein	Mouse (BALB/c)	Luciferase mRNA

Experimental Protocols

Protocol 1: Formulation of **C13-113-tetra-tail** LNPs Encapsulating Nucleic Acids

This protocol describes the formulation of LNPs using a microfluidic mixing method, which allows for rapid and reproducible production of nanoparticles with controlled size.

Materials:

- **C13-113-tetra-tail**
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG2000)
- Nucleic acid (siRNA or mRNA)
- Ethanol (200 proof, RNase-free)
- Citrate buffer (50 mM, pH 4.0, RNase-free)
- Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)
- Microfluidic mixing device (e.g., NanoAssemblr®)

Procedure:

- Preparation of Lipid Stock Solution:
 - Prepare a stock solution of **C13-113-tetra-tail**, DSPC, Cholesterol, and DMPE-PEG2000 in ethanol at a molar ratio of 50:10:38.5:1.5.
 - The total lipid concentration in the ethanol phase should be between 10-25 mg/mL.
 - Ensure all lipids are fully dissolved. Gentle warming (up to 60°C) may be required.
- Preparation of Nucleic Acid Solution:
 - Dissolve the nucleic acid (siRNA or mRNA) in 50 mM citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2 mg/mL).

- Microfluidic Mixing:
 - Set up the microfluidic mixing device according to the manufacturer's instructions.
 - Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another.
 - Set the flow rate ratio of the aqueous to organic phase to 3:1.
 - Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
- Purification:
 - The resulting LNP suspension will contain ethanol. Remove the ethanol and unincorporated components via dialysis or tangential flow filtration against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes.
- Sterilization and Storage:
 - Sterilize the final LNP formulation by passing it through a 0.22 μ m syringe filter.
 - Store the LNPs at 4°C. For long-term storage, aliquots can be stored at -80°C.

Protocol 2: Characterization of C13-113-tetra-tail LNPs

1. Size and Polydispersity Index (PDI) Measurement:

- Instrument: Dynamic Light Scattering (DLS) instrument.
- Procedure:
 - Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).
 - Perform the measurement according to the instrument's standard operating procedure.
 - Record the Z-average diameter and the PDI.

2. Zeta Potential Measurement:

- Instrument: Instrument capable of Laser Doppler Velocimetry.
- Procedure:
 - Dilute the LNP suspension in 10 mM NaCl solution.
 - Measure the electrophoretic mobility to determine the zeta potential.

3. Nucleic Acid Encapsulation Efficiency:

- Assay: Quant-iT™ RiboGreen™ Assay or similar fluorescence-based assay.
- Procedure:
 - Prepare two sets of LNP samples.
 - To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated nucleic acid (total nucleic acid).
 - To the other set, add PBS (free nucleic acid).
 - Add the RiboGreen reagent to both sets and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).
 - Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total Nucleic Acid Fluorescence - Free Nucleic Acid Fluorescence) / Total Nucleic Acid Fluorescence * 100

Protocol 3: In Vivo Evaluation of C13-113-tetra-tail LNPs

Animal Model:

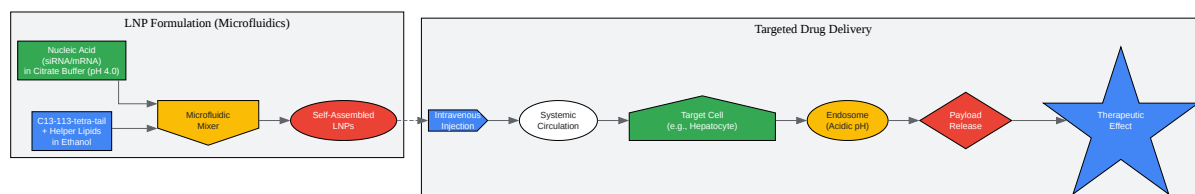
- 6-8 week old mice (e.g., C57BL/6 or BALB/c). All animal procedures should be performed in accordance with institutional guidelines.

Procedure:

- Administration:

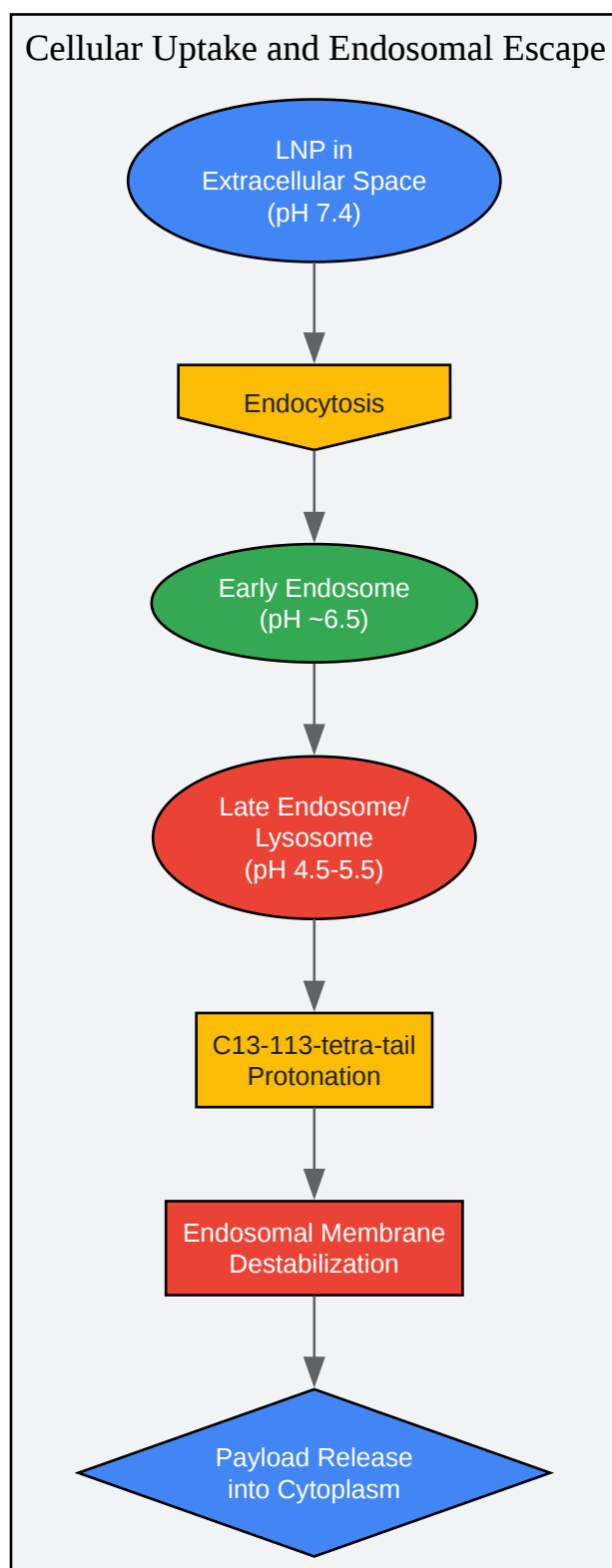
- Administer the **C13-113-tetra-tail** LNP formulation to mice via intravenous (tail vein) injection.
- The dosage will depend on the encapsulated payload and the specific study design.
- Biodistribution Analysis (for fluorescently labeled LNPs):
 - At predetermined time points post-injection (e.g., 2, 8, 24 hours), euthanize the mice.
 - Perfuse the animals with PBS to remove blood from the organs.
 - Harvest major organs (liver, spleen, lungs, kidneys, heart).
 - Use an in vivo imaging system (IVIS) or a similar fluorescence imaging system to quantify the fluorescence intensity in each organ.
- Gene Silencing Efficacy (for siRNA payload):
 - At 48-72 hours post-injection, collect blood samples via cardiac puncture for serum analysis or harvest the target organ (e.g., liver).
 - Quantify the target protein levels in the serum (e.g., Factor VII via a chromogenic assay) or the target mRNA levels in the tissue homogenate (via RT-qPCR).
 - Compare the results to a control group treated with a non-targeting siRNA or PBS.
- Protein Expression (for mRNA payload):
 - At 6-24 hours post-injection, harvest the target organ.
 - Homogenize the tissue and perform a luciferase assay (for luciferase mRNA) or an ELISA for the specific protein of interest.
 - Normalize the protein expression to the total protein content of the tissue lysate.

Mandatory Visualizations



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Caption: Workflow of LNP formulation and targeted delivery.



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Caption: Proposed mechanism of endosomal escape.

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